molecular formula C15H17FN4O3 B2630611 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2034436-04-7

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2630611
CAS No.: 2034436-04-7
M. Wt: 320.324
InChI Key: PDTPTIOBFCBAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone is a chemical with the molecular formula C15H17FN4O3 and a molecular weight of 320.324. It is a derivative of pyrimidine, which is often used in the preparation of bio-active compounds .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

One area of research focuses on the synthesis and structural analysis of complex molecules like “(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone”. For example, studies like the one conducted by Huang et al. (2021) delve into the synthesis of boric acid ester intermediates with benzene rings, which are structurally similar, and their confirmation through various spectroscopic methods and X-ray diffraction, demonstrating the intricate approaches used to assemble and confirm the structures of such complex molecules (Huang et al., 2021).

Biological Activity Exploration

Another aspect of research could involve the investigation into the biological activities of compounds with similar structures, to understand their potential as pharmaceutical agents. For example, Malik and Khan (2014) synthesized a series of compounds to evaluate their anticonvulsant activities, showing the interest in discovering the therapeutic potentials of such molecules (Malik & Khan, 2014).

Development of Pharmaceutical Formulations

Research is also conducted to develop suitable formulations for the delivery of complex compounds, enhancing their solubility, stability, and bioavailability for potential therapeutic applications. Burton et al. (2012) investigated formulations for a poorly water-soluble compound, aiming to improve its in vivo exposure, highlighting the challenges and strategies in formulating such complex molecules for therapeutic use (Burton et al., 2012).

Future Directions

The future directions for this compound are not specified in the available resources. Given its potential as a building block in the preparation of bio-active compounds , it may have applications in the development of new pharmaceuticals or other chemical products.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-3-12-13(16)14(18-8-17-12)22-10-4-5-20(7-10)15(21)11-6-19-23-9(11)2/h6,8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTPTIOBFCBAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(ON=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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